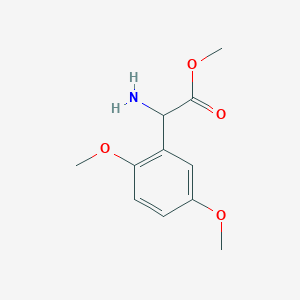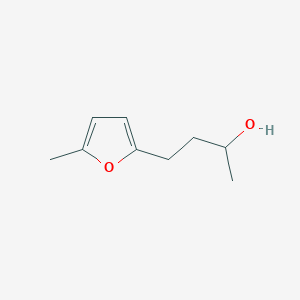
4-(5-Methylfuran-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14O2 It is a derivative of furan, a heterocyclic organic compound, and contains a butanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol can be achieved through the reduction of 4-(5-methylfuran-2-yl)-2-butanone using sodium borohydride. The reaction is typically carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methylfuran-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(5-methylfuran-2-yl)-2-butanone.
Reduction: As mentioned, it can be synthesized through the reduction of 4-(5-methylfuran-2-yl)-2-butanone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various reagents, such as halides and acids, can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-Methylfuran-2-yl)-2-butanone.
Reduction: this compound.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
4-(5-Methylfuran-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving furan derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)butan-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions. The furan ring can undergo electrophilic and nucleophilic reactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- 4-(2-Furanyl)-2-butanone
- 4-(5-Hydroxymethyl)-2-furanyl-2-butanone
- 4-(5-Methylfuran-2-yl)-2,2’:6’,2’'-terpyridine
Comparison: 4-(5-Methylfuran-2-yl)butan-2-ol is unique due to its specific substitution pattern on the furan ring and the presence of a butanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
17162-96-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
InChI Key |
MNMWQGUAOSUVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


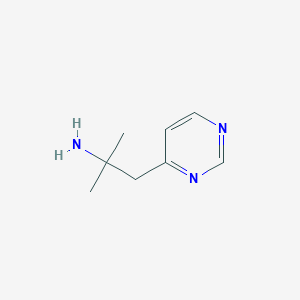
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
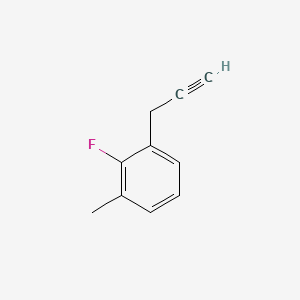
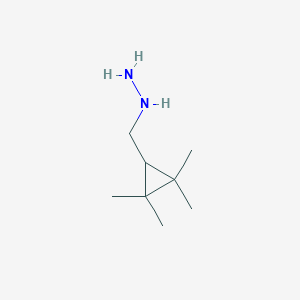
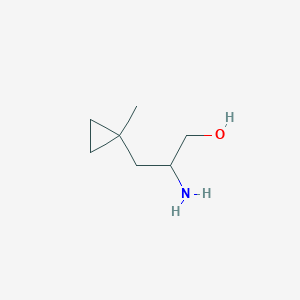

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
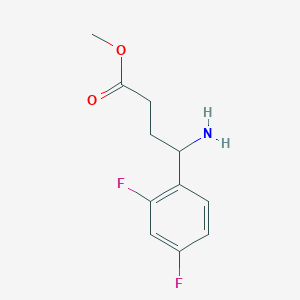
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
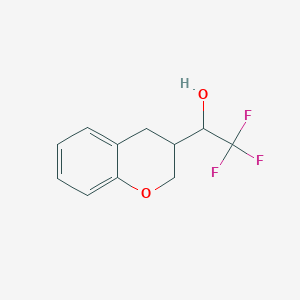
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
